5-Bromo-N-cyclohexylpyridine-2-carboxamide

Description

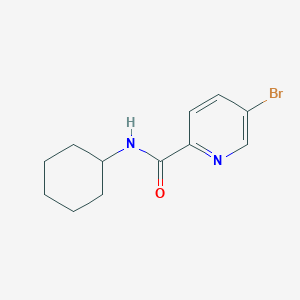

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N-cyclohexylpyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O/c13-9-6-7-11(14-8-9)12(16)15-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWCVMAFTYCTVBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=NC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650066 |

Source

|

| Record name | 5-Bromo-N-cyclohexylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951885-08-8 |

Source

|

| Record name | 5-Bromo-N-cyclohexylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Bromo-N-cyclohexylpyridine-2-carboxamide

This guide provides a comprehensive overview of the synthetic pathways leading to 5-Bromo-N-cyclohexylpyridine-2-carboxamide, a valuable building block in medicinal chemistry and drug discovery. The methodologies detailed herein are grounded in established principles of organic synthesis, with a focus on practical application for researchers, scientists, and professionals in drug development.

Introduction and Strategic Importance

This compound (CAS No. 951885-08-8) belongs to the class of picolinamides, which are derivatives of picolinic acid (pyridine-2-carboxylic acid). The presence of a bromine atom on the pyridine ring at the 5-position offers a reactive handle for further functionalization through various cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations. The N-cyclohexylamide moiety can influence the compound's lipophilicity and conformational properties, which are critical parameters in modulating biological activity. The strategic combination of these features makes this compound a significant intermediate in the synthesis of more complex molecular architectures for pharmaceutical applications.

Retrosynthetic Analysis and Core Synthesis Strategy

The most direct and logical approach to the synthesis of this compound involves the formation of an amide bond between 5-bromopyridine-2-carboxylic acid and cyclohexylamine. This disconnection is illustrated in the retrosynthetic analysis below.

The primary challenge in this synthesis lies in the activation of the carboxylic acid group of 5-bromopyridine-2-carboxylic acid to facilitate nucleophilic attack by the amine group of cyclohexylamine. Direct condensation of a carboxylic acid and an amine is generally unfavorable as it results in an acid-base reaction forming a salt.[1] Therefore, the use of coupling reagents or the conversion of the carboxylic acid to a more reactive derivative is necessary.

Synthesis of the Key Precursor: 5-Bromopyridine-2-carboxylic Acid

The starting material, 5-bromopyridine-2-carboxylic acid (also known as 5-bromo-picolinic acid), is a crucial precursor.[2] While commercially available, understanding its synthesis provides deeper insight into the overall process. A common laboratory-scale synthesis involves the oxidation of 5-bromo-2-methylpyridine.

Oxidation of 5-Bromo-2-methylpyridine

A robust method for the synthesis of 5-bromopyridine-2-carboxylic acid is the oxidation of 5-bromo-2-methylpyridine using a strong oxidizing agent such as potassium permanganate (KMnO₄).[3]

Reaction Scheme:

Experimental Protocol:

-

To a solution of 5-bromo-2-methylpyridine in water, potassium permanganate is added portion-wise.[3]

-

The reaction mixture is heated to reflux and stirred vigorously for several hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature, and the manganese dioxide byproduct is removed by filtration.

-

The filtrate is acidified with a strong acid (e.g., concentrated HCl) to a pH of 4-5, leading to the precipitation of the product.[3]

-

The solid is collected by filtration, washed with cold water, and dried to afford 5-bromopyridine-2-carboxylic acid.

Table 1: Physical and Chemical Properties of 5-Bromopyridine-2-carboxylic Acid

| Property | Value | Source |

| CAS Number | 30766-11-1 | [2] |

| Molecular Formula | C₆H₄BrNO₂ | [2] |

| Molecular Weight | 202.01 g/mol | [2] |

| Appearance | White to light yellow powder | [2][4] |

| Melting Point | 173-175 °C | [2][4] |

Amide Bond Formation: Synthesis of this compound

The core of the synthesis is the coupling of 5-bromopyridine-2-carboxylic acid with cyclohexylamine. Several reliable methods can be employed for this transformation, primarily differing in the choice of coupling agent.

Method A: Carbodiimide-Mediated Coupling

Carbodiimides, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for amide bond formation.[5] These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine.[5] The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) is often recommended to suppress side reactions and minimize racemization in chiral substrates.[5]

Reaction Mechanism:

Experimental Protocol (DCC/HOBt):

-

In a round-bottom flask, dissolve 5-bromopyridine-2-carboxylic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add dicyclohexylcarbodiimide (DCC) (1.1 eq) to the cooled solution and stir for 30 minutes at 0 °C.

-

Add cyclohexylamine (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, the dicyclohexylurea (DCU) byproduct, which is insoluble in most organic solvents, is removed by filtration.

-

The filtrate is diluted with an organic solvent (e.g., ethyl acetate) and washed successively with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield this compound.

Method B: Acyl Chloride Formation Followed by Amination

An alternative two-step approach involves the conversion of the carboxylic acid to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with the amine without the need for a coupling agent.

Reaction Scheme:

Experimental Protocol (Thionyl Chloride):

-

Step 1: Suspend 5-bromopyridine-2-carboxylic acid (1.0 eq) in an excess of thionyl chloride. A catalytic amount of DMF can be added to facilitate the reaction.

-

Heat the mixture to reflux for 2-4 hours. The reaction is complete when the evolution of gas (SO₂ and HCl) ceases.

-

Remove the excess thionyl chloride under reduced pressure to obtain the crude 5-bromopyridine-2-carbonyl chloride, which is often used directly in the next step.

-

Step 2: Dissolve the crude acyl chloride in an anhydrous solvent like DCM or THF and cool to 0 °C.

-

Add a solution of cyclohexylamine (1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq) dropwise. The base is necessary to neutralize the HCl generated during the reaction.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Work-up the reaction by washing with water and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Method C: Uronium/Aminium Salt-Based Coupling

Modern coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and often lead to cleaner reactions and higher yields. These reagents typically require the presence of a non-nucleophilic base.

Experimental Protocol (HATU):

-

Dissolve 5-bromopyridine-2-carboxylic acid (1.0 eq) in DMF.

-

Add HATU (1.2 eq) and a non-nucleophilic base such as DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

-

Add cyclohexylamine (1.1 eq) to the mixture.

-

Stir at room temperature for 2-6 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic phase, concentrate, and purify the product by column chromatography.

Table 2: Comparison of Synthetic Methods

| Method | Coupling Reagent | Advantages | Disadvantages |

| A | DCC/HOBt | Cost-effective, widely used. | Formation of insoluble DCU byproduct can complicate purification. DCC is an allergen. |

| B | SOCl₂ / (COCl)₂ | High reactivity, no coupling agent needed in the second step. | Harsh conditions for acyl chloride formation, potential for side reactions with sensitive functional groups. |

| C | HATU/DIPEA | High yields, fast reaction times, clean reactions. | Higher cost of reagents. |

Purification and Characterization

Purification of the final product is typically achieved through silica gel column chromatography, using a solvent system such as a gradient of ethyl acetate in hexanes. The purity and identity of this compound should be confirmed by standard analytical techniques.

Expected Characterization Data:

-

Appearance: White to off-white solid.

-

¹H NMR: Expected signals would include characteristic peaks for the pyridine ring protons, the cyclohexyl protons, and a broad singlet for the amide N-H proton. The integration of these signals should correspond to the number of protons in the molecule.

-

¹³C NMR: Peaks corresponding to the carbon atoms of the pyridine ring, the cyclohexyl group, and the carbonyl carbon of the amide.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) and/or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the product (C₁₂H₁₅BrN₂O, MW: 283.17 g/mol ). The characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observable.

-

Melting Point: A sharp melting point range would indicate a high degree of purity.

Conclusion

The synthesis of this compound is a straightforward process that relies on fundamental amide bond formation reactions. The choice of synthetic route depends on factors such as scale, cost, and the availability of reagents. The carbodiimide-mediated approach offers a balance of cost-effectiveness and efficiency, while methods employing uronium salts like HATU can provide higher yields and cleaner reaction profiles for more demanding applications. The acyl chloride method is a classic and effective alternative. Proper purification and thorough characterization are essential to ensure the quality of the final product for its intended use in further synthetic endeavors.

References

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (2022, May 20). CHAPTER 4: Amide Bond Formation. In Books. Retrieved from [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (A similar resource can be found at: [Link])

-

Chemistry For Everyone. (2025, August 11). What Is The Detailed Mechanism Of Amide Bond Formation? [Video]. YouTube. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 13). Mastering Organic Synthesis with 5-Bromopyridine-2-carboxylic Acid: Properties and Techniques. Retrieved from [Link]

-

Exploring 5-Bromopyridine-2-Carboxylic Acid: Properties and Applications. (n.d.). Retrieved from [Link]

-

ResearchGate. (2015, May 30). How can I get 5-bromo-2-cyanopyridine using other raw material apart from 2,5-dibromopyridine?. Retrieved from [Link]

Sources

- 1. 951885-08-8|5-Bromo-N-cyclohexylpicolinamide|BLD Pharm [bldpharm.com]

- 2. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 3. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine | 733039-20-8 [chemicalbook.com]

- 4. 5-Bromo-N-cyclopropylpyridine-2-carboxamide | 638219-77-9 [chemicalbook.com]

- 5. 5-amino-2-bromo-N-hexylpyridine-3-carboxamide | C12H18BrN3O | CID 166390886 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromo-N-cyclohexylpyridine-2-carboxamide

Introduction: Situating a Novel Pyridine Carboxamide in Modern Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in a wide range of biological interactions.[1][2] When functionalized into a pyridine carboxamide, this scaffold gains additional hydrogen bonding capabilities and structural diversity, making it a focal point for the development of novel drugs with potential applications as antibacterial, antifungal, and anticancer agents.[3][4] This guide focuses on a specific, yet under-documented member of this class: 5-Bromo-N-cyclohexylpyridine-2-carboxamide (CAS No. 951885-08-8).

This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It consolidates the known chemical and physical data, presents a validated, representative synthetic pathway, outlines modern analytical characterization techniques, and explores the compound's potential biological significance by drawing parallels with structurally related molecules. The insights herein are designed to bridge the existing information gap and empower scientific teams to effectively synthesize, characterize, and evaluate this compound in their research and development pipelines.

Section 1: Chemical Identity and Physicochemical Profile

A precise understanding of a compound's identity and physicochemical properties is the bedrock of all subsequent experimental work, from designing synthetic routes to formulating it for biological assays.

Core Chemical Identifiers

The fundamental identity of this compound is established by its structural and molecular formula, CAS number, and molecular weight. These identifiers ensure unambiguous communication and sourcing in a research context.

Diagram 1: Chemical Structure of this compound

A 2D representation of the title compound.

Physicochemical Data Summary

The table below summarizes the key computed and reported properties of the compound. It is important to note that while some data are available from chemical suppliers, experimentally verified values for properties like melting point, boiling point, and aqueous solubility are not widely published in peer-reviewed literature.

| Property | Value / Description | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 5-Bromo-N-cyclohexylpicolinamide | [5] |

| CAS Number | 951885-08-8 | [5] |

| Molecular Formula | C₁₂H₁₅BrN₂O | [5] |

| Molecular Weight | 283.16 g/mol | [5][6] |

| Physical Form | Solid (predicted) | N/A |

| Melting Point | Data not available in searched literature. | N/A |

| Boiling Point | Data not available in searched literature. | N/A |

| Solubility | Predicted to be soluble in DMSO and DMF; insoluble in water. | [7] |

| Storage | Sealed in dry, 2-8°C | [5] |

Section 2: Synthesis and Purification

The construction of the amide bond is the central transformation in the synthesis of this compound. The most direct and reliable method involves the acylation of cyclohexylamine with an activated derivative of 5-bromopicolinic acid. This approach ensures a high-yielding and clean reaction, adaptable to standard laboratory settings.

Recommended Synthetic Workflow

The proposed two-step synthesis begins with the activation of commercially available 5-bromopicolinic acid to its corresponding acid chloride, followed by an in-situ reaction with cyclohexylamine. This method avoids the need to isolate the often-unstable acid chloride intermediate.

Diagram 2: Proposed Synthetic Workflow

Workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for analogous amide couplings and should be adapted and optimized under appropriate laboratory conditions.[8]

Materials & Reagents:

-

5-Bromopicolinic acid

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

Cyclohexylamine

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Activation of Carboxylic Acid:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-bromopicolinic acid (1.0 eq).

-

Suspend the acid in anhydrous dichloromethane (DCM, approx. 10 mL per gram of acid).

-

Add thionyl chloride (1.5 - 2.0 eq) dropwise at 0 °C (ice bath).

-

Allow the reaction to warm to room temperature, then heat to reflux (approx. 40 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After completion, cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 5-bromopicolinoyl chloride is used directly in the next step.

-

-

Amide Bond Formation:

-

Dissolve the crude acid chloride in fresh anhydrous DCM.

-

In a separate flask, dissolve cyclohexylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Cool the amine solution to 0 °C and add the acid chloride solution dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Workup and Purification:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

-

Section 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Confirms the proton environment and structural integrity. | Signals corresponding to the three aromatic protons on the pyridine ring, the N-H proton of the amide (a broad singlet), and the aliphatic protons of the cyclohexyl group. |

| ¹³C NMR | Confirms the carbon backbone of the molecule. | Signals for all 12 unique carbon atoms, including the carbonyl carbon of the amide (~160-170 ppm) and the carbons of the pyridine and cyclohexyl rings. |

| Mass Spec (LC-MS) | Confirms molecular weight and purity. | The primary ion observed should correspond to the molecular weight of the compound (283.16 g/mol ), often as the [M+H]⁺ adduct (m/z 284.17). The isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br ≈ 1:1) should be visible. |

| FT-IR | Identifies key functional groups. | Characteristic peaks for N-H stretching (~3300 cm⁻¹), C=O stretching of the amide (~1650 cm⁻¹), and C=C/C=N stretching of the aromatic ring (~1600-1450 cm⁻¹). |

| HPLC | Determines purity. | A single major peak under optimized conditions, with purity typically >95% for use in biological assays. |

Section 4: Potential Biological Activity and Applications

While specific biological data for this compound is not extensively published, the broader class of pyridine carboxamide derivatives is an active area of pharmaceutical research. Analysis of structurally similar compounds provides valuable, field-proven insights into its potential therapeutic applications.

-

Antimicrobial and Antifungal Activity: Pyridine-containing compounds are well-established antimicrobial agents.[1] The combination of a halogenated pyridine ring with a lipophilic cyclohexyl-carboxamide side chain may enhance cell membrane penetration, a key factor for antimicrobial efficacy. Numerous studies have demonstrated that novel pyridine derivatives exhibit potent activity against various bacterial and fungal strains, including E. coli, S. aureus, and C. albicans.[2][3]

-

Anticancer Potential: The pyridine carboxamide scaffold is present in several kinase inhibitors and other anticancer agents. These compounds can interfere with critical cellular signaling pathways involved in tumor growth and proliferation.[9] The specific substitution pattern of this compound warrants its evaluation in cancer cell line screening programs.

-

Neurological and Other Activities: Derivatives of pyridine carboxylic acids have been investigated as antagonists for dopamine and serotonin receptors, suggesting potential applications in treating neurological disorders.[10] The structural features of the title compound make it a candidate for screening against a variety of G-protein coupled receptors (GPCRs) and other CNS targets.

The lipophilic cyclohexyl group and the halogenated pyridine core make this compound a compelling candidate for further investigation across these therapeutic areas. Its well-defined structure and accessible synthesis provide a solid foundation for its inclusion in high-throughput screening and lead optimization campaigns.

References

-

Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024-02-14). ResearchGate. Available at: [Link]

-

Farag, A. M., Kheder, N. A., & Dawood, K. M. (2023). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. Polycyclic Aromatic Compounds. Available at: [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). MDPI. Available at: [Link]

-

Farag, A. M., et al. (2023). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. ResearchGate. Available at: [Link]

-

Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. (2025-10-13). MDPI. Available at: [Link]

-

5-bromo-N-cyclohexyl-N-ethylpyridine-2-carboxamide. (n.d.). PubChem. Available at: [Link]

-

5-Bromo-N-butylpicolinamide. (n.d.). PubChem. Available at: [Link]

-

An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. (n.d.). Europe PMC. Available at: [Link]

-

How can I get 5-bromo-2-cyanopyridine using other raw material apart from 2,5-dibromopyridine?. (2015-05-30). ResearchGate. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 951885-08-8|5-Bromo-N-cyclohexylpicolinamide|BLD Pharm [bldpharm.com]

- 6. Page loading... [guidechem.com]

- 7. Buy 5-bromo-N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]pyridine-2-carboxamide [smolecule.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Structural Elucidation of 5-Bromo-N-cyclohexylpyridine-2-carboxamide: From Synthesis to Supramolecular Analysis

This technical guide provides a comprehensive framework for the synthesis, crystallization, and detailed crystal structure analysis of 5-Bromo-N-cyclohexylpyridine-2-carboxamide. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the rationale behind experimental decisions, grounding them in established principles of crystallography and crystal engineering. The objective is to equip the reader with the necessary knowledge to not only determine the three-dimensional structure of the title compound but also to interpret the intricate network of intermolecular interactions that govern its solid-state architecture—a critical aspect for understanding its physicochemical properties.

Rationale and Synthesis Strategy

The title compound, this compound, is a derivative of picolinamide (pyridine-2-carboxamide). The introduction of a bromine atom on the pyridine ring and a bulky, flexible cyclohexyl group on the amide nitrogen significantly influences its electronic and steric properties. These modifications are expected to modulate its hydrogen bonding capabilities and introduce other non-covalent interactions, such as halogen bonding and hydrophobic contacts, making its crystal structure analysis particularly insightful for understanding structure-property relationships in this class of compounds.

Proposed Synthetic Pathway

A reliable method for the synthesis of N-substituted pyridine-2-carboxamides involves the amidation of a pyridine-2-carboxylic acid derivative. A common and effective approach is the reaction of an activated carboxylic acid, such as an acyl chloride, with the desired amine.

Experimental Protocol: Synthesis

-

Activation of Carboxylic Acid: To a solution of 5-bromopicolinic acid in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride (SOCl₂) dropwise at 0 °C. The reaction mixture is then refluxed until the evolution of HCl gas ceases, indicating the formation of 5-bromopicolinoyl chloride. The excess SOCl₂ is removed under reduced pressure.

-

Amidation: The resulting acyl chloride is dissolved in an anhydrous solvent and cooled to 0 °C. A solution of cyclohexylamine in the same solvent is added dropwise with stirring. The reaction is typically allowed to warm to room temperature and stirred overnight.

-

Work-up and Purification: The reaction mixture is washed with a dilute aqueous acid, followed by a dilute aqueous base, and finally with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography or recrystallization to yield the final product.

Crystallization: The Gateway to Structural Analysis

Obtaining high-quality single crystals is the most critical and often the most challenging step in X-ray crystallography.[1] The slow growth of crystals allows for the ordered arrangement of molecules in the crystal lattice, which is essential for the diffraction of X-rays.

Crystallization Methodologies

Several techniques can be employed to grow single crystals suitable for X-ray diffraction. The choice of method and solvent is crucial and often requires empirical screening.

| Method | Description | Advantages | Considerations |

| Slow Evaporation | The compound is dissolved in a suitable solvent or solvent mixture to near saturation. The solvent is then allowed to evaporate slowly and undisturbed at a constant temperature. | Simple to set up. | Requires a compound that is stable in the chosen solvent over time. |

| Vapor Diffusion | A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a less soluble "anti-solvent." The vapor of the volatile solvent slowly diffuses into the anti-solvent, gradually increasing the concentration of the compound and inducing crystallization. | Provides fine control over the rate of crystallization. | Requires careful selection of solvent/anti-solvent pairs. |

| Cooling | A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. As the temperature decreases, the solubility of the compound also decreases, leading to crystallization. | Effective for compounds with a significant temperature-dependent solubility. | Can sometimes lead to rapid crystallization and smaller crystals if cooling is not well-controlled. |

Protocol for Crystallization Screening

-

Solvent Selection: Test the solubility of the purified compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, methanol, water). A good starting point is a solvent in which the compound is sparingly soluble at room temperature.

-

Slow Evaporation: Prepare saturated or near-saturated solutions in promising solvents in small vials. Cover the vials with a perforated cap to allow for slow evaporation.

-

Vapor Diffusion: Set up vapor diffusion experiments using pairs of solvents where the compound is soluble in one (the solvent) and insoluble in the other (the anti-solvent).

-

Monitoring: Regularly inspect the vials under a microscope for the formation of single crystals with well-defined faces.[1]

Single-Crystal X-ray Diffraction: Unveiling the Molecular Structure

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.[2][3] It provides precise information about bond lengths, bond angles, and the overall molecular conformation.[2]

The SC-XRD Workflow

The process of determining a crystal structure using SC-XRD can be broken down into several key stages.

Experimental Protocol: Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed on the diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. The diffractometer then rotates the crystal while irradiating it with a monochromatic X-ray beam, and a detector records the diffraction pattern.[3]

-

Data Reduction: The collected diffraction images are processed to determine the unit cell parameters and to integrate the intensities of the diffraction spots.

-

Structure Solution and Refinement: The integrated data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a molecular model, which is refined against the experimental data until the calculated and observed diffraction patterns show the best possible agreement.

Hirshfeld Surface Analysis: Visualizing Intermolecular Interactions

Once the crystal structure is determined, Hirshfeld surface analysis is a powerful tool for visualizing and quantifying the various intermolecular interactions within the crystal.[4][5][6] The Hirshfeld surface is a three-dimensional surface that defines the space a molecule occupies in a crystal.[7]

Key Concepts in Hirshfeld Surface Analysis

The Hirshfeld surface is mapped with various properties to highlight different aspects of intermolecular interactions.

| Property | Description | Interpretation |

| dnorm | A normalized contact distance calculated from dᵢ (distance to the nearest atom inside the surface) and dₑ (distance to the nearest atom outside the surface). | Red spots indicate close contacts (shorter than van der Waals radii), white areas represent contacts around the van der Waals separation, and blue regions signify longer contacts.[8] |

| Shape Index | A qualitative measure of the surface shape. | Helps to identify complementary hollows (red) and bumps (blue) where molecules fit together, which is characteristic of π-π stacking interactions. |

| Curvedness | A measure of the curvature of the surface. | Large, flat regions of low curvedness are indicative of planar stacking. |

| 2D Fingerprint Plots | A two-dimensional plot of dᵢ versus dₑ for all points on the Hirshfeld surface. | Provides a quantitative summary of the different types of intermolecular contacts and their relative contributions to the overall crystal packing. |

Analytical Workflow for Hirshfeld Surface Analysis

Expected Intermolecular Interactions for this compound

Based on the functional groups present in the title molecule, the following intermolecular interactions are anticipated to play a significant role in its crystal packing:

-

N-H···O Hydrogen Bonds: The amide N-H group is a strong hydrogen bond donor, and the carbonyl oxygen is a strong acceptor. This is likely to be a primary interaction, potentially forming chains or dimers.[9]

-

C-H···O and C-H···N Interactions: Weaker hydrogen bonds involving carbon donors from the pyridine and cyclohexyl rings to the carbonyl oxygen and pyridine nitrogen are also expected.

-

Halogen Bonding (C-Br···O/N): The bromine atom can act as a halogen bond donor, interacting with the electron-rich oxygen or nitrogen atoms of neighboring molecules.

-

π-π Stacking: The electron-deficient pyridine ring may engage in π-π stacking interactions with adjacent pyridine rings.

-

Hydrophobic Interactions: The bulky cyclohexyl group is likely to form van der Waals contacts with other cyclohexyl or pyridine moieties.

The analysis of the 2D fingerprint plots will allow for the quantification of the relative contributions of these different interactions to the overall crystal packing. For instance, the percentage of H···H, O···H, N···H, and Br···H/O/N contacts can be determined.

Conclusion and Outlook

This technical guide has outlined a systematic approach to the complete structural analysis of this compound. By following the proposed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain a high-resolution three-dimensional structure of the molecule. Subsequent analysis using Hirshfeld surfaces will provide a detailed and quantitative understanding of the supramolecular architecture, revealing the subtle interplay of hydrogen bonds, halogen bonds, and other non-covalent interactions. This knowledge is invaluable in the field of drug development, as the solid-state structure directly impacts key properties such as solubility, stability, and bioavailability. The methodologies described herein are broadly applicable to the structural elucidation of other novel organic compounds.

References

-

Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13(2), 57-85. [Link]

-

CrystalExplorer. (n.d.). The Hirshfeld Surface. Retrieved from [Link]

-

Das, G., et al. (2009). Crystal Engineering Studies on Ionic Crystals of Pyridine and Carboxylic Acid Derivatives Containing Amide Functional Groups. Crystal Growth & Design, 9(12), 5143-5154. [Link]

-

Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. ResearchGate. [Link]

-

Tan, Y. N., et al. (2019). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 75(Pt 4), 628–641. [Link]

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

-

Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]

-

Sun, B., et al. (2014). Co-crystallization of pyridine-2-carboxamide With a Series of Alkyl Dicarboxylic Acids With Different Carbon Chain: Crystal Structure, Spectroscopy and Hirshfeld Analysis. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 120, 228-236. [Link]

-

Kozak, A., et al. (2021). Single-Crystal Structure Analysis of Dicarboxamides: Impact of Heteroatoms on Hydrogen Bonding of Carboxamide Groups. Molecules, 26(24), 7545. [Link]

-

Van Meervelt, L., et al. (2021). Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 9), 957–963. [Link]

-

Hughes, C. E., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1794–1806. [Link]

-

Shattock, T. R., & Vittal, J. J. (2024). Assessing Structures and Solution Behaviors of Molecular and Ionic Cocrystals with a Common Bioactive Molecule: 2,4-Pyridinedicarboxylic Acid with Tranexamic Acid and Nicotinamide. Crystal Growth & Design. [Link]

-

Wróbel, R., et al. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 27(6), 1819. [Link]

-

JoVE. (2015). Growing Crystals for X-ray Diffraction Analysis. Retrieved from [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. crystalexplorer.net [crystalexplorer.net]

- 6. crystalexplorer.net [crystalexplorer.net]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]

mechanism of action of pyridine carboxamide derivatives

An In-Depth Technical Guide to the Mechanisms of Action of Pyridine Carboxamide Derivatives

Abstract

The pyridine carboxamide scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile framework for a multitude of clinically significant therapeutic agents. This guide provides a comprehensive exploration of the diverse mechanisms of action exhibited by this class of compounds. We will delve into their primary roles as potent enzyme inhibitors, particularly targeting key players in DNA repair and cellular metabolism such as Poly(ADP-ribose) Polymerase (PARP) and Nicotinamide Phosphoribosyltransferase (NAMPT). Furthermore, this document elucidates their broader physiological impacts, including the modulation of critical signaling pathways involved in mitochondrial function, immune response, and programmed cell death. By synthesizing field-proven insights with detailed experimental methodologies, this guide aims to equip researchers, scientists, and drug development professionals with a robust understanding of the pyridine carboxamide derivatives, fostering innovation in the development of next-generation therapeutics.

Part 1: The Pyridine Carboxamide Scaffold: A Privileged Structure in Drug Discovery

Pyridine (C₅H₅N), an isostere of benzene, is a fundamental nitrogen-bearing heterocycle that forms the nucleus of over 7,000 drug molecules.[1] Its integration into a carboxamide structure creates a pharmacophore with remarkable versatility, allowing for extensive chemical modifications that can fine-tune target affinity, selectivity, and pharmacokinetic properties.[2] This adaptability has led to the development of pyridine carboxamide derivatives active against a wide array of diseases, including cancer, fungal infections, and bacterial diseases like tuberculosis.[3][4][5] The scaffold's success stems from its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, within the active sites of diverse biological targets.

Part 2: Primary Mechanisms of Action: Targeting Key Cellular Enzymes

A predominant mechanism through which pyridine carboxamide derivatives exert their therapeutic effects is the direct inhibition of critical cellular enzymes. This section explores their action on some of the most well-validated targets.

Section 2.1: Inhibition of Poly(ADP-ribose) Polymerase (PARP) and the DNA Damage Response

Poly(ADP-ribose) Polymerase 1 (PARP1) is a crucial enzyme in the base excision repair (BER) pathway, responsible for detecting and initiating the repair of DNA single-strand breaks (SSBs).[6][7] Upon detecting DNA damage, PARP1 catalyzes the transfer of ADP-ribose units from its substrate, nicotinamide adenine dinucleotide (NAD+), to itself and other acceptor proteins, forming poly(ADP-ribose) (PAR) chains.[6] These PAR chains act as a scaffold to recruit other DNA repair proteins.

Pyridine carboxamide-based PARP inhibitors function as nicotinamide analogues, competitively binding to the catalytic domain of PARP1 and preventing the synthesis of PAR chains.[6][7] This blockade of SSB repair is particularly cytotoxic to cancer cells with pre-existing defects in homologous recombination (HR), a major pathway for repairing more complex DNA double-strand breaks (DSBs). This concept is known as synthetic lethality . In HR-deficient cells, such as those with BRCA1/2 mutations, unrepaired SSBs accumulate and are converted into DSBs during replication. Without a functional HR pathway to repair these DSBs, the cells undergo apoptosis.[7][8]

Experimental Protocol: In Vitro PARP1 Activity Assay (Chemiluminescent)

This protocol outlines a common method for quantifying the inhibitory potential of a compound against PARP1. The principle relies on measuring the incorporation of biotinylated ADP-ribose onto histone proteins, a direct product of PARP1 activity.

-

Plate Preparation: Coat a 96-well plate with histone proteins. Wash and block the plate to prevent non-specific binding.

-

Reaction Setup: In each well, add the reaction buffer containing a fixed concentration of PARP1 enzyme, biotinylated NAD+, and activated DNA (to stimulate PARP1 activity).

-

Compound Addition: Add the pyridine carboxamide derivative at various concentrations (typically a serial dilution) to the wells. Include a positive control (no inhibitor) and a negative control (no PARP1 enzyme).

-

Incubation: Incubate the plate at room temperature for 1 hour to allow the PARPylation reaction to proceed.

-

Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP (Horseradish Peroxidase), which binds to the biotinylated PAR chains attached to the histones.

-

Signal Generation: After another wash step, add a chemiluminescent HRP substrate. The HRP enzyme catalyzes a reaction that produces light.

-

Data Acquisition: Measure the light intensity using a luminometer. The signal is directly proportional to PARP1 activity.

-

Analysis: Plot the signal intensity against the inhibitor concentration. Calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of PARP1 activity.

Section 2.2: Modulation of NAD+ Metabolism via NAMPT Inhibition

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway that recycles nicotinamide back into NAD+.[9] Many cancer cells exhibit a high NAD+ turnover rate to fuel processes like DNA repair, redox reactions, and signaling, making them highly dependent on the NAMPT-driven salvage pathway.[9][10]

Pyridine carboxamide derivatives have been developed as potent NAMPT inhibitors.[9][11] These compounds typically mimic the nicotinamide substrate and bind to the NAMPT active site, blocking the synthesis of nicotinamide mononucleotide (NMN), the immediate precursor to NAD+.[9] The resulting depletion of the cellular NAD+ pool leads to a catastrophic energy crisis, characterized by a sharp drop in ATP levels, which ultimately triggers cell death.[11]

Experimental Protocol: Cellular NAD+/NADH Assay

This protocol measures the intracellular levels of NAD+ and its reduced form, NADH, to assess the efficacy of a NAMPT inhibitor.

-

Cell Culture and Treatment: Plate cancer cells in a 96-well plate and allow them to adhere overnight. Treat the cells with the pyridine carboxamide NAMPT inhibitor at various concentrations for a specified time (e.g., 24-48 hours).

-

Cell Lysis: Lyse the cells using an appropriate lysis buffer provided in a commercial assay kit.

-

NAD+ and NADH Measurement:

-

Total NAD/NADH: Add a portion of the lysate to a reaction mixture containing an enzyme that cycles between NAD+ and NADH, producing a quantifiable product (e.g., colorimetric or fluorescent).

-

NADH Measurement: To measure NADH specifically, treat another portion of the lysate to decompose NAD+ before adding it to the reaction mixture.

-

-

Incubation and Reading: Incubate the plate according to the kit manufacturer's instructions and measure the absorbance or fluorescence using a plate reader.

-

Calculation:

-

Calculate the concentration of total NAD/NADH and NADH from a standard curve.

-

Determine the NAD+ concentration by subtracting the NADH concentration from the total NAD/NADH concentration ([NAD+] = [Total] - [NADH]).

-

Analyze the dose-dependent reduction in NAD+ levels caused by the inhibitor.

-

Section 2.3: Dual PARP/NAMPT Inhibition: A Synergistic Strategy

Recognizing the intimate link between PARP activity and NAD+ availability, researchers have developed dual inhibitors that target both enzymes simultaneously.[12] This strategy is based on a powerful synergistic rationale: NAMPT inhibition depletes the NAD+ substrate required for PARP function, while PARP inhibition prevents DNA repair. This dual assault disrupts two critical, interconnected nodes of cancer cell survival—DNA integrity and energy metabolism. A novel pyridine carboxamide derivative, compound 10n, has shown potent dual inhibition of PARP1 (IC₅₀ = 1.2 nM) and NAMPT (IC₅₀ = 6.7 nM).[12] Mechanistically, this dual inhibition disrupts the homologous recombination repair pathway, leading to an accumulation of DNA double-strand breaks and inducing apoptosis.[12] Furthermore, this approach can provoke immunogenic cell death (ICD) and activate the cGAS-STING pathway, thereby stimulating an antitumor immune response.[12]

Section 2.4: Inhibition of Other Key Enzymes

The versatility of the pyridine carboxamide scaffold extends to other enzyme classes across different therapeutic areas.

-

Succinate Dehydrogenase (SDH) Inhibitors: In agriculture, certain pyridine carboxamide derivatives function as potent fungicides by inhibiting succinate dehydrogenase (SDH, or Complex II) in the mitochondrial electron transport chain of pathogenic fungi.[4] This inhibition disrupts fungal respiration and energy production. Compound 3f, a novel pyridine carboxamide, showed SDH inhibitory activity comparable to the commercial fungicide thifluzamide.[4]

-

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors: HPK1 is a negative regulator of T-cell activation. Its inhibition can enhance anti-tumor immune responses.[13][14] Pyridine-2-carboxamide derivatives have been identified as potent and selective HPK1 inhibitors, showing robust in vivo efficacy in murine cancer models, especially when combined with anti-PD-1 immunotherapy.[13][14]

-

Antitubercular Agents: Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have been designed as novel agents against Mycobacterium tuberculosis, including drug-resistant strains.[15][16] These compounds target the pathogen's respiratory chain, demonstrating excellent potency with low nanomolar MIC values.[15]

Part 3: Diverse Cellular and Physiological Effects

Beyond direct enzyme inhibition, pyridine carboxamide derivatives can trigger broader cellular programs, including apoptosis and autophagy, and can be designed as prodrugs requiring metabolic activation.

Section 3.1: Induction of Mitochondria-Mediated Apoptosis

Some metal complexes incorporating pyridine dicarboxylate derivatives have been shown to exert selective anticancer activity by inducing the intrinsic pathway of apoptosis.[17] This process is often initiated by an increase in intracellular reactive oxygen species (ROS), which leads to the collapse of the mitochondrial membrane potential (MMP).[17] The loss of MMP results in the release of pro-apoptotic proteins like cytochrome c from the mitochondria into the cytoplasm, activating the caspase cascade and culminating in cell death.[17]

Section 3.2: Prodrug Activation in Antimicrobial Therapy

A fascinating mechanism of action for some pyridine carboxamide derivatives is their function as prodrugs, which are inactive compounds that are metabolically converted into their active forms within the target pathogen. A prime example is the antitubercular agent MMV687254. This compound is a prodrug that requires hydrolysis by the mycobacterial amidase enzyme, AmiC, to release its active metabolites.[5][18] This activation mechanism provides a layer of selectivity, as the drug is only activated within the target bacterium. In addition to its direct anti-mycobacterial activity, MMV687254 has been shown to inhibit the growth of M. tuberculosis within macrophages by inducing autophagy, a cellular process for degrading and recycling cellular components.[18][19]

Part 4: Conclusion and Future Directions

The pyridine carboxamide scaffold has proven to be an exceptionally fruitful starting point for the discovery of novel therapeutics. Its derivatives have demonstrated a remarkable range of mechanisms, from the competitive inhibition of critical enzymes in oncology and infectious disease to the modulation of complex cellular pathways like apoptosis and autophagy. The success of PARP inhibitors in the clinic highlights the power of targeting specific cellular vulnerabilities, while the development of dual-action inhibitors and immunomodulatory agents showcases the ongoing innovation in this chemical space. Future research will likely focus on further refining the selectivity of these compounds to minimize off-target effects, exploring novel combinations to overcome drug resistance, and applying the scaffold to new and emerging therapeutic targets. The continued exploration of pyridine carboxamide chemistry promises to deliver next-generation medicines with improved efficacy and safety profiles.

References

- Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Tre

- Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer.

- Synthesis and Preliminary Evaluations of [18F]fluorinated Pyridine-2- carboxamide Derivatives for Targeting PD-L1 in Cancer. PubMed.

- Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides. PMC - NIH.

- Synthesis of pyridine carboxamide and carbothioamide (1–12).

- Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer.

- Application Notes and Protocols: Synthesis of Chiral Pyridine Carboxamides. Benchchem.

- Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity.

- Discovery of novel pyridine carboxamides with antifungal activity as potential succin

- Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy - ASM Journals.

- Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities.

- Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. PubMed.

- (PDF) Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis.

- Role of Nicotinamide in DNA Damage, Mutagenesis, and DNA Repair. PMC - NIH.

- Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.

- Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Str

- Application Notes and Protocols: The Use of Pyridine Carboxamides in Antimicrobial Drug Discovery. Benchchem.

- Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors.

- Chemistry-led investigations into the mode of action of NAMPT activators, resulting in the discovery of non-pyridyl class NAMPT activ

- Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. NIH.

- Novel Tl(III)

- Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. PMC - NIH.

- Mechanism of PARP inhibitor resistance and potential overcoming str

- PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. PMC.

- Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells. PubMed Central.

- Mechanism of Action of PARP Inhibitors. Annual Reviews.

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. annualreviews.org [annualreviews.org]

- 9. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemistry-led investigations into the mode of action of NAMPT activators, resulting in the discovery of non-pyridyl class NAMPT activators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel Tl(III) complexes containing pyridine-2,6-dicarboxylate derivatives with selective anticancer activity through inducing mitochondria-mediated apoptosis in A375 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

- 19. researchgate.net [researchgate.net]

Unveiling the Therapeutic Potential of 5-Bromo-N-cyclohexylpyridine-2-carboxamide: A Technical Guide to its Predicted Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted biological activity of 5-Bromo-N-cyclohexylpyridine-2-carboxamide. In the absence of direct extensive research on this specific molecule, this document leverages a deductive, structure-activity relationship (SAR) approach based on closely related analogs and the broader class of pyridine-2-carboxamide derivatives. The primary focus is on its potential as a tankyrase inhibitor, a class of molecules with significant therapeutic promise in oncology. We will delve into the probable mechanism of action, its implications for the Wnt/β-catenin signaling pathway, and propose experimental workflows for its validation. This guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic utility of this and similar compounds.

Introduction: The Pyridine-2-Carboxamide Scaffold and Its Therapeutic Promise

The pyridine-2-carboxamide core is a privileged scaffold in medicinal chemistry, forming the basis of a wide array of biologically active compounds. Its structural rigidity, ability to participate in hydrogen bonding, and tunable electronic properties make it an attractive starting point for the design of enzyme inhibitors and receptor modulators. The subject of this guide, this compound, features a bromine atom at the 5-position of the pyridine ring and a cyclohexyl group attached to the amide nitrogen. These substitutions are anticipated to significantly influence its pharmacokinetic and pharmacodynamic properties.

While direct studies on this compound are not extensively reported in the public domain, the structural similarity to known inhibitors of the poly(ADP-ribose) polymerase (PARP) family of enzymes, particularly the tankyrases (TNKS1 and TNKS2), provides a strong rationale for investigating its biological activity in this context.

Predicted Mechanism of Action: Inhibition of Tankyrase

The PARP family of enzymes plays a crucial role in various cellular processes, including DNA repair and signal transduction.[1] Tankyrases 1 and 2 are distinguished from other PARP members by their involvement in a broader range of cellular functions, including telomere maintenance, mitotic spindle formation, and the regulation of the Wnt/β-catenin signaling pathway.[1]

Small molecule inhibitors of tankyrase have emerged as a promising class of therapeutics, particularly in oncology. These inhibitors typically act by competing with the nicotinamide adenine dinucleotide (NAD+) substrate, thereby preventing the PARylation of target proteins.[1] Given the structural features of this compound, it is hypothesized to function as a tankyrase inhibitor.

The Wnt/β-catenin Signaling Pathway: A Key Target in Oncology

The canonical Wnt/β-catenin signaling pathway is a highly conserved signal transduction pathway that plays a critical role in embryonic development and adult tissue homeostasis.[2] Aberrant activation of this pathway is a hallmark of numerous cancers, particularly colorectal cancer.[3]

In the absence of a Wnt signal, a "destruction complex" composed of Axin, APC, CK1α, and GSK3β, phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Tankyrases promote Wnt signaling by PARylating Axin, which leads to its ubiquitination and degradation.[1] This destabilizes the destruction complex, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of target genes involved in cell proliferation and survival.[4]

Tankyrase inhibitors, by stabilizing Axin, can suppress Wnt/β-catenin signaling even in cancer cells with mutations in APC or β-catenin that would otherwise lead to constitutive pathway activation.[1]

Figure 1: The Wnt/β-catenin signaling pathway and the inhibitory action of this compound on Tankyrase.

Insights from Structurally Related Compounds

The biological activity of this compound can be inferred from studies on analogous compounds. A notable example is MSC2504877, a selective tankyrase inhibitor.[1] While not identical, its pyridine-2-carboxamide core provides a valuable reference point.

| Compound | Structure | Reported Activity |

| This compound | 5-bromo-N-cyclohexylpicolinamide | Predicted Tankyrase Inhibitor |

| MSC2504877 | 5-bromo-N-(1,3-dihydroxypropan-2-yl)picolinamide | Selective Tankyrase Inhibitor, suppresses growth of APC-deficient cell lines, enhances effects of CDK4/6 inhibitors.[1] |

| AZ6102 | Pyrrolopyrimidinone derivative | Potent TNKS1/2 inhibitor, inhibits Wnt pathway in DLD-1 cells.[2] |

Table 1: Comparison of this compound with known tankyrase inhibitors.

Studies on other carboxamide derivatives have also demonstrated their potential as anticancer agents, acting through various mechanisms such as anti-proliferative and anti-angiogenic effects.[5][6][7][8] This further supports the rationale for investigating the oncological therapeutic potential of this compound.

Proposed Experimental Workflows for Biological Characterization

To empirically determine the biological activity of this compound, a systematic experimental approach is necessary.

In Vitro Characterization

A tiered in vitro testing strategy is proposed to first confirm its activity as a tankyrase inhibitor and then to elucidate its cellular effects.

Figure 2: Proposed in vitro workflow for the characterization of this compound.

Step-by-Step In Vitro Protocol:

-

Biochemical Assay:

-

Objective: To determine the direct inhibitory activity against purified human TNKS1 and TNKS2 enzymes.

-

Method: A Homogeneous Time-Resolved Fluorescence (HTRF) assay can be employed to measure the PARylation activity of the enzymes. The IC50 value of the compound will be determined.

-

-

Wnt/β-catenin Reporter Assay:

-

Objective: To assess the compound's ability to inhibit Wnt/β-catenin signaling in a cellular context.

-

Method: A TOP/FOP Flash reporter assay in a cell line such as HEK293T will be used. A decrease in luciferase activity in the presence of the compound will indicate pathway inhibition.

-

-

Cell Proliferation Assay:

-

Objective: To evaluate the anti-proliferative effects of the compound on cancer cell lines with aberrant Wnt signaling.

-

Method: An MTT or BrdU incorporation assay will be performed on APC-mutant colorectal cancer cell lines (e.g., DLD-1, SW480).

-

-

Target Engagement Assay:

-

Objective: To confirm the on-target effect of the compound in cells.

-

Method: Western blotting will be used to measure the levels of Axin (expected to increase) and downstream Wnt target proteins like c-Myc and Cyclin D1 (expected to decrease) in treated cells.

-

In Vivo Evaluation

Following successful in vitro characterization, in vivo studies in relevant animal models are crucial to assess the compound's therapeutic efficacy and pharmacokinetic properties.

Figure 3: Proposed in vivo workflow for the evaluation of this compound.

In Vivo Study Design:

-

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Initial studies in mice to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile and to establish a dose-response relationship for target engagement.

-

Xenograft Tumor Model: Efficacy will be evaluated in a xenograft model using an APC-mutant colorectal cancer cell line (e.g., DLD-1) implanted in immunodeficient mice.

-

Treatment and Monitoring: Once tumors are established, mice will be treated with the compound or vehicle. Tumor growth and animal well-being will be monitored regularly.

-

Ex Vivo Analysis: At the end of the study, tumors will be excised and analyzed by Western blot and immunohistochemistry to confirm the inhibition of the Wnt/β-catenin pathway in vivo.

Structure-Activity Relationship (SAR) Considerations

The SAR of pyridine-2-carboxamide-based tankyrase inhibitors is an active area of research. The 5-bromo substituent is a common feature in several potent inhibitors, likely contributing to favorable interactions within the nicotinamide-binding pocket of the enzyme. The N-cyclohexyl group is a lipophilic moiety that will influence the compound's solubility, cell permeability, and binding affinity. Its bulk and conformational flexibility may allow for optimal fitting into a hydrophobic pocket within the enzyme's active site. Further SAR studies, involving modifications of the N-substituent and the pyridine ring, would be crucial for optimizing the potency and selectivity of this chemical series.[9][10]

Potential Therapeutic Applications and Future Directions

Based on its predicted mechanism of action as a tankyrase inhibitor, this compound holds potential as a therapeutic agent for cancers driven by aberrant Wnt/β-catenin signaling, such as colorectal cancer. Furthermore, its potential to synergize with other anticancer agents, such as CDK4/6 inhibitors, warrants investigation.[1]

Future research should focus on the empirical validation of its biological activity through the proposed experimental workflows. Should the compound demonstrate promising activity, further medicinal chemistry efforts could be directed towards optimizing its potency, selectivity, and pharmacokinetic properties to develop a clinical candidate.

Conclusion

While direct experimental data on this compound is limited, a comprehensive analysis of its chemical structure and the activities of closely related analogs strongly suggests its potential as a novel tankyrase inhibitor. This mode of action positions it as a promising candidate for the development of new anticancer therapies targeting the Wnt/β-catenin signaling pathway. The experimental workflows outlined in this guide provide a clear roadmap for the systematic evaluation of this and similar molecules, paving the way for the potential discovery of a new generation of targeted cancer therapeutics.

References

- A novel tankyrase inhibitor, MSC2504877, enhances the effects of clinical CDK4/6 inhibitors. (2019). Vertex AI Search.

- Discovery of a Highly Selective Tankyrase Inhibitor Displaying Growth Inhibition Effects Against a Diverse Range of Tumor Derived Cell Lines. (n.d.). PubMed.

- Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. (2025). Asian Pacific Journal of Cancer Prevention.

- 5-Bromo-N-cyclohexyl-2-furamide | C11H14BrNO2 | CID 600329. (n.d.). PubChem.

- Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. (n.d.). Asian Pacific Journal of Cancer Prevention.

- Synthesis, Biological Evaluation, Antiproliferative Activity, and Computational Insights of Carboxamide Derivatives: A Computational and Experimental Approach. (2025). R Discovery.

- Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2025). NIH.

- Pyrimidinone nicotinamide mimetics as selective tankyrase and wnt pathway inhibitors suitable for in vivo pharmacology. (2015). PubMed.

- 5-bromo-N-cyclohexyl-N-ethylpyridine-2-carboxamide | C14H19BrN2O | CID 62953012. (n.d.). PubChem.

- 5-bromo-N-cyclopropylpyrimidine-2-carboxamide | C8H8BrN3O | CID 67445471. (n.d.). PubChem.

- Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. (2020). PubMed.

- 5-amino-2-bromo-N-hexylpyridine-3-carboxamide | C12H18BrN3O. (n.d.). PubChem.

- Tankyrase Inhibition Blocks Wnt/β-Catenin Pathway and Reverts Resistance to PI3K and AKT Inhibitors in the Treatment of Colorectal Cancer. (2016). PubMed.

- Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D. (2020). ResearchGate.

- Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening. (n.d.). MDPI.

- Discovery of 5-(Pyrimidin-2-ylamino)-1 H-indole-2-carboxamide Derivatives as Nur77 Modulators with Selective and Potent Activity Against Triple-Negative Breast Cancer. (2023). PubMed.

- Structure Activity Relationships. (n.d.). Drug Design Org.

- Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. (2021). MDPI.

- Synthesis, antimycobacterial activity and in vitro cytotoxicity of 5-chloro-N-phenylpyrazine-2-carboxamides. (2013). PubMed.

- The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. (n.d.). ResearchGate.

- On Exploring Structure Activity Relationships. (2016). PMC - NIH.

- In Silico and in Vitro Studies of Fluorinated Chroman-2-Carboxilic Acid Derivatives as an Anti-tubercular Agent. (2018). PubMed.

- Discovery of furopyridine-based compounds as novel inhibitors of Janus kinase 2: In silico and in vitro studies. (n.d.). PubMed.

- Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. (n.d.). PMC - PubMed Central.

- An overview of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide... (n.d.). ResearchGate.

- In Vitro Studies of 5-Fluorocytosine Resistance in Candida albicans and Torulopsis glabrata. (n.d.). ASM Journals.

- Further Studies of the Structure-Activity Relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and Evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at Dopamine Uptake and Phencyclidine Binding Sites. (n.d.). PubMed.

Sources

- 1. A novel tankyrase inhibitor, MSC2504877, enhances the effects of clinical CDK4/6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrimidinone nicotinamide mimetics as selective tankyrase and wnt pathway inhibitors suitable for in vivo pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tankyrase Inhibition Blocks Wnt/β-Catenin Pathway and Reverts Resistance to PI3K and AKT Inhibitors in the Treatment of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. journal.waocp.org [journal.waocp.org]

- 6. Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide [journal.waocp.org]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 10. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 5-Bromo-N-cyclohexylpyridine-2-carboxamide: A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling the Potential of a Novel Carboxamide

In the landscape of modern drug discovery, the strategic application of computational, or in silico, methodologies is paramount for the rapid and cost-effective identification and optimization of novel therapeutic agents. This guide provides an in-depth technical exploration of the in silico modeling of 5-Bromo-N-cyclohexylpyridine-2-carboxamide , a small molecule with a scaffold suggestive of significant biological activity. While experimental data on this specific compound is nascent, its structural motifs, particularly the pyridine-2-carboxamide core, are prevalent in a variety of biologically active agents, including those targeting Fatty Acid Amide Hydrolase (FAAH).

FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide.[1][2] Inhibition of FAAH has emerged as a promising therapeutic strategy for the management of pain, inflammation, and a range of neurological and psychiatric disorders.[1][3] The structural characteristics of this compound make it a compelling candidate for investigation as a potential FAAH inhibitor. This guide will, therefore, utilize FAAH as the primary biological target to illustrate a comprehensive in silico evaluation workflow.

This document is structured to provide not just a sequence of protocols, but a scientifically grounded narrative that elucidates the rationale behind each computational experiment. As researchers and drug development professionals, understanding the "why" is as critical as mastering the "how."

Chapter 1: Foundational Steps – Ligand and Target Preparation

The fidelity of any in silico model is fundamentally dependent on the quality of the input structures for both the small molecule (ligand) and its biological target (protein). This initial phase is critical for ensuring the accuracy and reliability of subsequent computational analyses.

Ligand Preparation: From 2D Structure to 3D Conformation

The journey begins with the two-dimensional representation of this compound. This structure must be converted into a three-dimensional conformation that accurately reflects its likely geometry within a biological system.

Experimental Protocol: Ligand Preparation

-

2D Structure Generation: Draw the 2D structure of this compound using a chemical drawing software such as ChemDraw or Marvin Sketch.

-

Conversion to 3D: Utilize a computational chemistry tool, like Open Babel or the graphical user interface of a molecular modeling suite, to convert the 2D structure into an initial 3D conformation.

-

Energy Minimization: This crucial step refines the 3D structure to a low-energy, stable conformation. Employ a suitable force field (e.g., MMFF94 or UFF) to perform energy minimization. This process adjusts bond lengths, bond angles, and torsion angles to relieve any steric strain in the initial 3D model.

-

Charge Assignment: Assign partial atomic charges to the ligand atoms. The choice of charge model (e.g., Gasteiger-Hückel or AM1-BCC) is important as it influences the calculation of electrostatic interactions in subsequent docking and simulation studies.

-

Tautomeric and Ionization States: For a comprehensive analysis, it is essential to consider the physiologically relevant tautomeric and ionization states of the molecule at a pH of 7.4. Tools like Schrödinger's LigPrep or ChemAxon's Calculator Plugins can be used to generate these variations. For this compound, the pyridine nitrogen can be protonated, which could significantly impact its binding interactions.

Causality in Ligand Preparation: An improperly minimized or charged ligand can lead to inaccurate predictions of binding affinity and pose. The goal is to generate a 3D structure that is not only sterically plausible but also possesses an electrostatic profile that reflects its behavior in a biological environment.

Target Preparation: Readying the Protein for Interaction

For this guide, we will use the crystal structure of human Fatty Acid Amide Hydrolase (FAAH). The Protein Data Bank (PDB) is the primary repository for these structures.

Experimental Protocol: Target Preparation

-

PDB Structure Retrieval: Download the X-ray crystal structure of human FAAH from the PDB (e.g., PDB ID: 2VYA). It is advisable to select a high-resolution structure that is co-crystallized with a ligand, as this often indicates a biologically relevant conformation of the active site.

-

Initial Inspection and Cleaning: Visualize the downloaded PDB file in a molecular viewer like PyMOL or UCSF Chimera. Remove any non-essential components such as water molecules (beyond those critical for binding), co-solvents, and any co-crystallized ligands that are not the focus of the study.

-